sodium (2R,3R,4R,5R)-1,2-dihydroxy-6-oxo-4-((9-phenylnonanoyl)oxy)-5-((S)-3-((9-phenylnonanoyl)oxy)tetradecanamido)hexan-3-yl sulfate
CAS No.: 152646-95-2
Cat. No.: VC0538121
Molecular Formula: C50H78NNaO12S
Molecular Weight: 940.2 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 152646-95-2 |
|---|---|
| Molecular Formula | C50H78NNaO12S |
| Molecular Weight | 940.2 g/mol |
| IUPAC Name | sodium;[(2R,3R,4R,5R)-1,2-dihydroxy-6-oxo-4-(9-phenylnonanoyloxy)-5-[[(3S)-3-(9-phenylnonanoyloxy)tetradecanoyl]amino]hexan-3-yl] sulfate |
| Standard InChI | InChI=1S/C50H79NO12S.Na/c1-2-3-4-5-6-7-8-15-26-35-43(61-47(56)36-27-16-11-9-13-20-29-41-31-22-18-23-32-41)38-46(55)51-44(39-52)49(50(45(54)40-53)63-64(58,59)60)62-48(57)37-28-17-12-10-14-21-30-42-33-24-19-25-34-42;/h18-19,22-25,31-34,39,43-45,49-50,53-54H,2-17,20-21,26-30,35-38,40H2,1H3,(H,51,55)(H,58,59,60);/q;+1/p-1/t43-,44-,45+,49+,50+;/m0./s1 |
| Standard InChI Key | RGYRFKPZWVWWBI-KRKOBBQYSA-M |
| Isomeric SMILES | CCCCCCCCCCC[C@@H](CC(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)OS(=O)(=O)[O-])OC(=O)CCCCCCCCC1=CC=CC=C1)OC(=O)CCCCCCCCC2=CC=CC=C2.[Na+] |
| SMILES | CCCCCCCCCCCC(CC(=O)NC(C=O)C(C(C(CO)O)OS(=O)(=O)[O-])OC(=O)CCCCCCCCC1=CC=CC=C1)OC(=O)CCCCCCCCC2=CC=CC=C2.[Na+] |
| Canonical SMILES | CCCCCCCCCCCC(CC(=O)NC(C=O)C(C(C(CO)O)OS(=O)(=O)[O-])OC(=O)CCCCCCCCC1=CC=CC=C1)OC(=O)CCCCCCCCC2=CC=CC=C2.[Na+] |
| Appearance | Solid powder |
Introduction
Chemical Structure and Properties
Molecular Configuration
ONO-4007 sodium salt is a derivative of D-glucose, modified with multiple acyl and sulfate groups to mimic the biological activity of lipid A—a component of bacterial lipopolysaccharides (LPS). The compound’s structure includes:
-
A central glucopyranose ring with hydroxyl groups at positions 1 and 2.
-
A sulfate group at position 3, contributing to its anionic character.
-
Two 9-phenylnonanoyl ester groups attached via oxygen atoms at positions 3 and 5.
-
A tetradecanamide substituent at position 5, further functionalized with a third 9-phenylnonanoyl moiety .
The stereochemistry of ONO-4007 is critical to its function, with all chiral centers (2R,3R,4R,5R) and the S-configuration of the tetradecanamide side chain preserved during synthesis .
Physicochemical Characteristics
Key physicochemical properties of ONO-4007 sodium salt include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 940.21 g/mol | |
| CAS Number | 152646-95-2 | |
| Purity | >98% | |
| Solubility | Aqueous (sodium salt form) |
The compound’s amphiphilic nature, derived from its hydrophobic acyl chains and hydrophilic sulfate group, enables interaction with cellular membranes and immune receptors .
Synthesis and Preparation
Synthetic Pathway
The synthesis of ONO-4007 sodium salt begins with D-glucose derivatives, undergoing sequential esterification and sulfation reactions:
-
Esterification: Introduction of 9-phenylnonanoyl groups to the glucose backbone using activated esters (e.g., N-hydroxysuccinimide esters) under anhydrous conditions.
-
Sulfation: Treatment with sulfur trioxide-triethylamine complex to install the sulfate group at position 3 .
-
Amidation: Coupling of the tetradecanamide side chain via carbodiimide-mediated activation, ensuring retention of the S-configuration .
The process requires stringent control of reaction temperature (typically 0–4°C) and pH to prevent racemization and ensure high stereochemical fidelity .
Purification and Characterization
Purification involves reverse-phase chromatography (C18 columns) followed by lyophilization to yield the sodium salt form . Critical quality control measures include:
-
High-Performance Liquid Chromatography (HPLC): To verify purity (>98%) .
-
Mass Spectrometry: Confirmation of molecular weight (940.21 Da) and structural integrity .
-
Nuclear Magnetic Resonance (NMR): Validation of stereochemistry and substituent positions.
Mechanisms of Action
Immune Activation via TLR4 Signaling
ONO-4007 activates Toll-like receptor 4 (TLR4) on macrophages and dendritic cells, albeit through a distinct pathway compared to LPS. Unlike LPS, which requires CD14 and MD-2 co-receptors, ONO-4007 directly interacts with TLR4 in a CD14-independent manner, leading to:
-
NF-κB Activation: Subsequent upregulation of pro-inflammatory cytokines (TNF-α, IL-12) .
-
Nitric Oxide Synthase Induction: Restoration of nitric oxide (NO) production in tumor-associated macrophages, enhancing tumoricidal activity .
Th1-Polarized Immune Response
ONO-4007 skews CD4+ T-cell differentiation toward a Th1 phenotype by:
-
IL-12 Upregulation: Promotes IFN-γ production by T cells, suppressing Th2-mediated allergic responses .
-
IgE Suppression: Inhibits IL-4 and IL-13 secretion, reducing IgE synthesis in B cells .
Research Findings
Antitumor Efficacy
-
Animal Models: In rats bearing KDH-8 hepatoma, ONO-4007 (10 mg/kg, intravenous) induced complete tumor regression in 60% of subjects by selectively producing TNF-α within tumor tissues .
-
Human Monocytes: Priming with GM-CSF enhanced ONO-4007-induced TNF-α production by 300%, demonstrating synergy with growth factors .
Immunomodulatory Effects
-
Allergic Asthma Models: ONO-4007 (5 mg/kg, intraperitoneal) reduced eosinophil infiltration in murine airways by 70% and suppressed IgE levels by 50% .
-
Cytokine Profiling: Elevated IFN-γ (5-fold), IL-12 (3-fold), and IL-1β (2-fold) mRNA levels in treated tumors, correlating with macrophage activation .
Therapeutic Applications
Cancer Immunotherapy
ONO-4007’s localized cytokine induction minimizes systemic toxicity, making it suitable for:
-
Adjuvant Therapy: Enhancing checkpoint inhibitor efficacy in TLR4-positive tumors.
-
Combination Regimens: Synergizing with radiotherapy to amplify tumor-specific immune responses .
Inflammatory and Allergic Diseases
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume